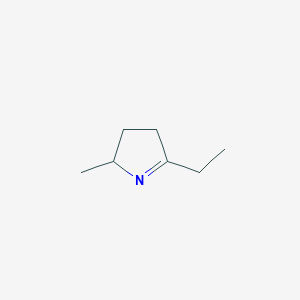
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of ethyl and methyl substituents at the 5 and 2 positions, respectively, and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the transamination/cyclization of 2,5-undecadione using commercial transaminases (S-TA or R-TA) has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. general principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted for large-scale production. This involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of catalysts like iron (III) chloride .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other heterocyclic compounds.
Scientific Research Applications
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: Another heterocyclic compound with a similar partially saturated ring structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: A related pyrrole derivative with different substituents.
Uniqueness
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and biological properties
Properties
CAS No. |
59785-53-4 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H13N/c1-3-7-5-4-6(2)8-7/h6H,3-5H2,1-2H3 |
InChI Key |
PMPVRECOTGDCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















